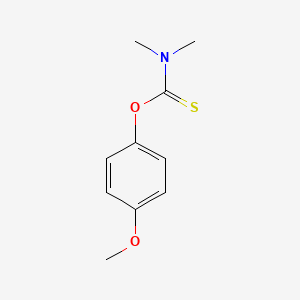
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate is an organic compound with the molecular formula C11H15NO2S It is a derivative of carbamothioate, featuring a methoxyphenyl group attached to the oxygen atom and a dimethylcarbamothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-methoxyphenyl) N,N-dimethylcarbamothioate typically involves the reaction of 4-methoxyphenol with N,N-dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(4-methoxyphenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- O-(4-cyano-2-methoxyphenyl) N,N-dimethylcarbamothioate
- O-(4-methoxyphenyl) N,N-dimethylcarbamate
- S-(4-methoxyphenyl) N,N-dimethylcarbamothioate
Uniqueness
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate is unique due to its specific structural features, such as the methoxy group and the carbamothioate moiety
Properties
CAS No. |
10345-49-0 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(14)13-9-6-4-8(12-3)5-7-9/h4-7H,1-3H3 |
InChI Key |
RGDRZVIHLSIYND-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















